Quinolin-6-ylmethanesulfonylchloride

Description

Molecular Architecture and Stereochemical Features

Molecular Architecture

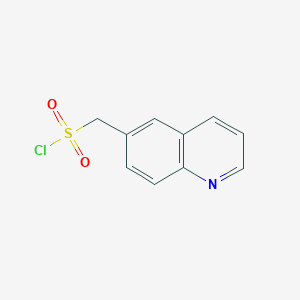

The compound consists of a quinoline core—a bicyclic heteroaromatic system comprising a benzene ring fused to a pyridine ring—substituted at the 6-position with a methanesulfonyl chloride group (-CH₂SO₂Cl). The molecular formula is C₁₀H₈ClNO₂S , with a molecular weight of 241.69 g/mol . The sulfonyl chloride moiety adopts a tetrahedral geometry around the sulfur atom, bonded to two oxygen atoms (via double bonds), one chlorine atom, and a methylene bridge connecting to the quinoline system.

Stereochemical Analysis

The molecule lacks chiral centers due to the symmetry of the methylene group (-CH₂-) and the planar geometry of the quinoline ring. The sulfur atom in the sulfonyl chloride group exhibits trigonal planar hybridization (sp²) due to resonance stabilization from the double-bonded oxygens, eliminating potential stereoisomerism. Computational descriptors confirm zero hydrogen bond donors and three hydrogen bond acceptors , consistent with its achiral nature.

Properties

Molecular Formula |

C10H8ClNO2S |

|---|---|

Molecular Weight |

241.69 g/mol |

IUPAC Name |

quinolin-6-ylmethanesulfonyl chloride |

InChI |

InChI=1S/C10H8ClNO2S/c11-15(13,14)7-8-3-4-10-9(6-8)2-1-5-12-10/h1-6H,7H2 |

InChI Key |

CZTLBFHHHAUVMV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)CS(=O)(=O)Cl)N=C1 |

Origin of Product |

United States |

Preparation Methods

Combes Synthesis (β-Diketone Route)

The Combes synthesis is a classical approach for synthesizing 2,4-disubstituted quinolines, which can be adapted for the quinoline-6-yl derivative by selecting appropriate β-diketones and aniline derivatives.

Unsubstituted aniline + β-diketone → Acid catalyzed ring closure → Quinoline derivative

- Protonation of the β-diketone carbonyl.

- Nucleophilic attack by aniline.

- Cyclization and dehydration to form the quinoline ring.

- Effective for synthesizing substituted quinolines with high yields.

- Suitable for introducing various substituents at different positions, including C-6, through appropriate β-diketone selection.

Friedländer Synthesis

The Friedländer reaction involves condensation of 2-aminobenzaldehyde derivatives with ketones or aldehydes, leading to quinoline derivatives.

Adaptation for C-6 functionalization:

- Use of 2-aminobenzaldehyde substituted at the 6-position.

- Condensation with suitable ketones to form quinoline-6 derivatives.

- Widely used for quinoline synthesis.

- Conditions involve heating with acids or bases, with yields dependent on substituents and reaction conditions.

Pfitzinger Synthesis

This method involves the reaction of isatin with ketones in the presence of bases to form quinoline-4-carboxylic acids, which can be further modified at the 6-position.

- While primarily for quinoline-4 derivatives, modifications enable access to 6-substituted quinolines.

Functionalization at the 6-Position

Direct Nucleophilic Substitution

- Starting from quinoline derivatives bearing a halogen at C-6 (e.g., 6-chloroquinoline), nucleophilic substitution with methanesulfonyl chloride or related reagents can introduce the sulfonyl chloride group.

Post-synthesis Sulfonylation

- Quinoline-6-yl intermediates can be sulfonylated using chlorosulfonic acid or methanesulfonyl chloride under controlled conditions to yield the sulfonyl chloride derivative.

Note: The reaction often requires careful temperature control to prevent overreaction or degradation.

Synthesis of this compound

Route A: Starting from Quinoline-6-amine

Preparation of Quinoline-6-amine:

- Via nitration of quinoline at C-6, followed by reduction.

Conversion to Quinoline-6-ylmethanesulfonamide:

- React quinoline-6-amine with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in an inert solvent such as dichloromethane.

Chlorination to this compound:

- Treatment with chlorosulfonic acid, or alternatively, reaction with thionyl chloride in the presence of catalytic DMF, to replace the sulfonamide with sulfonyl chloride.

Route B: Direct Sulfonylation of Quinoline-6-yl Precursors

- Using quinoline-6-ol or quinoline-6-carboxylic acid derivatives, followed by conversion to the sulfonyl chloride using chlorosulfonic acid or thionyl chloride.

Route C: From Quinoline-6-carboxylic Acid

- Activation of the acid with thionyl chloride to form the corresponding acid chloride, followed by sulfonylation with methanesulfonyl chloride under controlled conditions.

Data Table Summarizing Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Combes synthesis | β-Diketone + Aniline | Acid catalyst | Reflux, 100-150°C | Versatile, high yields | Requires β-diketone derivatives |

| Friedländer synthesis | 2-Aminobenzaldehyde derivatives | Acid/base, heat | 80-120°C | Widely applicable | Limited for direct C-6 substitution |

| Nucleophilic substitution | Quinoline-6-halide | Nucleophile (e.g., methanesulfonyl chloride) | Room temp to reflux | Direct functionalization | Requires halogenated intermediates |

| Post-synthesis sulfonylation | Quinoline derivatives | Chlorosulfonic acid / chlorosulfonyl chloride | 0-50°C | High regioselectivity | Handling hazardous reagents |

Chemical Reactions Analysis

Types of Reactions

Quinolin-6-ylmethanesulfonylchloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different quinoline derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Quinolin-6-ylmethanesulfonylchloride has several scientific research applications:

Mechanism of Action

The mechanism of action of quinolin-6-ylmethanesulfonylchloride involves its interaction with specific molecular targets. For example, in medicinal chemistry, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death in bacteria . The compound may also interact with other cellular pathways, depending on its specific structure and functional groups .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Quinoline-6-sulfonyl chloride (C₉H₆ClNO₂S)

- Structural Difference: Lacks the methylene (-CH₂-) spacer, with the sulfonyl chloride group directly bonded to the quinoline core at position 6 .

- Synthesis: Likely synthesized via direct sulfonation of quinoline derivatives using chlorosulfonic acid, analogous to methods described for quinoxaline-2,3-dione sulfonation .

Quinoxaline-6-sulfonyl chloride

- Heterocycle Variation: Quinoxaline (a benzopyrazine) vs. quinoline (a benzopyridine).

- Substitution Influence: Methyl groups on quinoxaline-2,3-dione shift sulfonation to position 7 (for 6-methyl derivatives) or yield mixed products (for 5-methyl derivatives) . This positional sensitivity underscores the role of substituents in directing sulfonation, a factor relevant to quinoline analogs.

Quinoline-5-sulfonyl chloride and Other Positional Isomers

- For example, sulfonation at electron-rich positions (e.g., para to nitrogen in quinoline) may proceed more readily.

Methanesulfonyl-Containing Quinoline Derivatives

- describes acrylamido-quinoline derivatives (e.g., compounds 6m, 6n, 8a-c) with bromo or aryl substituents . Although these lack sulfonyl chloride groups, their synthesis via piperidine or morpholine precursors highlights the versatility of quinoline functionalization, which could extend to methanesulfonyl chloride derivatives.

Research Findings and Implications

Synthetic Challenges: The methylene spacer in Quinolin-6-ylmethanesulfonylchloride necessitates multi-step synthesis (e.g., introducing a thiol group, followed by oxidation and chlorination), contrasting with direct sulfonation used for Quinoline-6-sulfonyl chloride .

Electronic Effects: The -CH₂- group may insulate the sulfonyl chloride from quinoline’s electron-withdrawing nitrogen, reducing reactivity toward nucleophiles compared to direct sulfonyl attachment .

Substituent-Directed Reactivity: As seen in quinoxaline systems , methyl groups near the sulfonation site can redirect reactivity, suggesting that steric or electronic modifications on quinoline could similarly alter sulfonyl chloride formation.

Biological Activity

Quinolin-6-ylmethanesulfonylchloride, a derivative of quinoline, has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Overview of this compound

This compound is characterized by its sulfonamide group, which enhances its reactivity and biological activity. This compound is primarily explored for its potential as an antimicrobial and anticancer agent, as well as for its role in enzyme inhibition.

The biological activity of quinoline derivatives, including this compound, is attributed to several mechanisms:

- Inhibition of Enzymes : It selectively inhibits carbonic anhydrases, which are crucial in various physiological processes such as respiration and acid-base balance. This inhibition suggests potential therapeutic applications in conditions like glaucoma and epilepsy.

- Cell Cycle Arrest and Apoptosis : Quinoline derivatives can induce cell cycle arrest and apoptosis in cancer cells. For instance, studies have shown that certain derivatives exhibit significant antiproliferative activity against various cancer cell lines .

- Modulation of Signaling Pathways : These compounds interact with biochemical pathways such as the PI3K/Akt/mTOR pathway, influencing cell survival and proliferation.

Anticancer Properties

This compound has been investigated for its anticancer properties. A study highlighted that derivatives from the quinoline family demonstrate substantial cytotoxic effects on leukemia and solid tumor cell lines. The growth inhibition (GI50) values ranged from micro to sub-nanomolar concentrations, indicating potent activity against cancer cells while sparing normal lymphocytes .

Antimicrobial Effects

Research indicates that quinoline derivatives possess antimicrobial properties. They have been tested against various bacterial strains, showcasing effective inhibition rates. The structural features of these compounds contribute significantly to their bioactivity .

Case Studies

- Anticancer Activity : In a study evaluating the cytotoxicity of quinoline derivatives, compound 4a was identified as a potent inducer of apoptosis in HeLa and Jurkat cell lines. This compound demonstrated selectivity against cancer cells while exhibiting reduced toxicity towards normal cells .

- Enzyme Inhibition : Experimental assays have confirmed that this compound effectively inhibits carbonic anhydrase activity. Molecular docking studies further elucidated the binding interactions at the active site of the enzyme, reinforcing its potential as a therapeutic agent.

Data Table: Biological Activities of Quinolin Derivatives

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of Quinolin-6-ylmethanesulfonylchloride to ensure high yield and purity?

- Methodological Answer : Synthesis optimization requires strict control of reaction conditions (e.g., temperature, solvent polarity, and stoichiometry). For sulfonyl chloride derivatives, stepwise sulfonation followed by chlorination is common. Intermediate purification via column chromatography or recrystallization is critical to remove unreacted precursors or byproducts. Reaction progress should be monitored using TLC or HPLC .

- Experimental Design Tip : Include controls for each step (e.g., blank reactions without catalysts) to identify side reactions. Use spectroscopic methods (¹H/¹³C NMR, FT-IR) to confirm intermediate structures .

Q. How can researchers validate the identity and purity of this compound?

- Methodological Answer : Combine multiple analytical techniques:

- Elemental analysis to verify empirical formula.

- Mass spectrometry (HRMS) for molecular weight confirmation.

- NMR spectroscopy to resolve structural ambiguities (e.g., distinguishing sulfonyl chloride from sulfonic acid derivatives).

- HPLC with UV detection to assess purity (>95% is typical for research-grade compounds) .

Advanced Research Questions

Q. What mechanistic insights are critical for understanding the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Perform kinetic studies under varying conditions (solvent polarity, temperature) to assess the rate of sulfonyl chloride displacement. Use computational tools (DFT calculations) to model transition states and identify steric/electronic effects from the quinoline ring. Compare reactivity with analogous compounds (e.g., benzene sulfonyl chlorides) to isolate substituent effects .

- Data Contradiction Analysis : If observed reaction rates deviate from theoretical predictions, investigate competing pathways (e.g., hydrolysis in aqueous conditions) via LC-MS or isotopic labeling .

Q. How can researchers address discrepancies in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Standardize assays : Use consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds.

- Validate purity : Trace impurities (e.g., residual solvents) may skew bioactivity. Perform dose-response curves with independent synthetic batches.

- Cross-reference structural analogs : Compare with derivatives like ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate to identify structure-activity relationships (SAR) .

Q. What strategies are recommended for stabilizing this compound under varying storage conditions?

- Methodological Answer :

- Thermal stability : Conduct accelerated degradation studies (40–60°C) monitored by TGA/DSC.

- Moisture sensitivity : Store under inert gas (argon) with molecular sieves. Use Karl Fischer titration to quantify water content in solvents.

- Light sensitivity : Assess photodegradation via UV-Vis spectroscopy under controlled illumination .

Data Reporting & Reproducibility

Q. What minimal dataset is required to ensure reproducibility in studies involving this compound?

- Methodological Answer :

- Synthetic protocols : Detailed reagent grades, reaction times, and purification methods.

- Analytical data : NMR shifts (with solvent peaks noted), HPLC chromatograms (retention times, mobile phase), and crystallographic data (if available).

- Biological assays : EC50/IC50 values with standard deviations, assay conditions (pH, temperature), and positive/negative controls .

Structural and Functional Analysis

Q. How can crystallographic data resolve ambiguities in the sulfonyl chloride group’s conformation in this compound?

- Methodological Answer : Perform X-ray crystallography to determine bond angles and torsional strain. Compare with computational models (e.g., Cambridge Structural Database entries for similar sulfonyl chlorides). Use Hirshfeld surface analysis to assess intermolecular interactions influencing stability .

- Data Contradiction Analysis : If experimental and computational geometries conflict, re-evaluate crystal packing effects or solvent inclusion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.